An In-depth Technical Guide to 5-Fluoronicotinamide: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 5-Fluoronicotinamide: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 5-Fluoronicotinamide, a fluorinated derivative of nicotinamide (a form of vitamin B3). This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical characteristics, synthesis, and potential applications of this compound.
Introduction
5-Fluoronicotinamide is a synthetic compound that has garnered interest in the scientific community due to its structural similarity to nicotinamide, a crucial molecule in various biological processes. The introduction of a fluorine atom into the pyridine ring significantly alters the electronic properties of the molecule, which can in turn influence its biological activity. This guide will delve into the known chemical properties, structural features, synthesis, and biological activities of 5-Fluoronicotinamide, providing a solid foundation for its further investigation and potential application in drug discovery and other research areas.
Chemical Properties and Structure
5-Fluoronicotinamide is a white to off-white solid with a molecular formula of C₆H₅FN₂O and a molecular weight of 140.12 g/mol .[1][2][3] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅FN₂O | [1][2][3] |
| Molecular Weight | 140.12 g/mol | [1][2][3] |
| Melting Point | 174 - 176 °C | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| Appearance | White to Off-White Solid | [2] |
| CAS Number | 70-58-6 | [1][2][3] |
The structure of 5-Fluoronicotinamide consists of a pyridine ring substituted with a fluorine atom at the 5-position and a carboxamide group at the 3-position. The high electronegativity of the fluorine atom can influence the electron density of the pyridine ring and the properties of the amide group.
Synthesis of 5-Fluoronicotinamide
A historical and foundational method for the preparation of 5-Fluoronicotinamide involves the amidation of its corresponding carboxylic acid, 5-fluoronicotinic acid. The synthesis was first described by Hawkins and Roe in 1949.[4] The general workflow for this synthesis is outlined below.
Synthesis Workflow
Experimental Protocol (Based on Hawkins and Roe, 1949)
Step 1: Preparation of 5-Fluoronicotinoyl Chloride
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To a flask containing 5-fluoronicotinic acid, add an excess of thionyl chloride.
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Gently reflux the mixture until the evolution of hydrogen chloride and sulfur dioxide gases ceases. This indicates the conversion of the carboxylic acid to the acid chloride.
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Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-fluoronicotinoyl chloride.
Step 2: Ammonolysis to form 5-Fluoronicotinamide
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The crude 5-fluoronicotinoyl chloride is then carefully reacted with a concentrated aqueous solution of ammonia.
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The reaction is typically exothermic and may require cooling to control the temperature.
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The resulting precipitate of 5-Fluoronicotinamide is collected by filtration.
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The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.
Spectroscopic Characterization
While specific, high-resolution spectra for 5-Fluoronicotinamide are not widely available in public databases, its structure allows for the prediction of its key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amide group. The aromatic protons will exhibit splitting patterns (doublets and triplets) due to coupling with each other and with the fluorine atom. The amide protons may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large coupling constant (¹JCF). The chemical shifts of the ring carbons will be influenced by the electron-withdrawing effects of both the fluorine atom and the amide group.
Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)
The FT-IR spectrum of 5-Fluoronicotinamide is expected to exhibit characteristic absorption bands for its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amide) | 3400 - 3100 (two bands for -NH₂) |
| C=O Stretch (Amide I) | ~1680 |
| N-H Bend (Amide II) | ~1620 |
| Aromatic C=C and C=N Stretch | 1600 - 1450 |
| C-F Stretch | 1100 - 1000 |
Mass Spectrometry (MS) (Predicted)
In a mass spectrum, 5-Fluoronicotinamide is expected to show a molecular ion peak ([M]⁺) at an m/z value corresponding to its molecular weight (140.12). Common fragmentation patterns would likely involve the loss of the amide group or parts of the pyridine ring.
Biological Activity and Mechanism of Action
Antibacterial Activity
5-Fluoronicotinamide has been shown to possess antibacterial activity against several bacterial species, including Streptococcus sp., Staphylococcus aureus, and Escherichia coli.[1][5] Studies have demonstrated that the inhibitory effect of 5-Fluoronicotinamide on bacterial growth can be reversed by the addition of nicotinic acid.[1] This suggests that 5-Fluoronicotinamide may act as an antimetabolite, interfering with the metabolic pathways that utilize nicotinamide.
Proposed Mechanism of Antibacterial Action
Given its structural similarity to nicotinamide, it is hypothesized that 5-Fluoronicotinamide competes with nicotinamide for the active sites of enzymes involved in NAD⁺ and NADP⁺ biosynthesis. These coenzymes are essential for a vast number of redox reactions in cellular metabolism. By inhibiting the synthesis of these crucial coenzymes, 5-Fluoronicotinamide could disrupt cellular respiration, energy production, and other vital metabolic processes, ultimately leading to the inhibition of bacterial growth.
Potential as an Enzyme Inhibitor
Derivatives of 5-Fluoronicotinamide have been investigated as inhibitors of histone deacetylase 6 (HDAC6), suggesting that the 5-fluoronicotinamide scaffold could be a valuable starting point for the development of selective enzyme inhibitors.[6]
Applications in Research and Drug Development
The unique properties of 5-Fluoronicotinamide make it an interesting candidate for various research and development applications:
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Antibacterial Drug Discovery: Its demonstrated activity against clinically relevant bacteria makes it a lead compound for the development of new antibacterial agents.
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Enzyme Inhibition Studies: As a structural analog of nicotinamide, it can be used as a tool to probe the active sites of nicotinamide-utilizing enzymes.
-
Medicinal Chemistry: The 5-fluoronicotinamide scaffold can be further modified to create libraries of compounds for screening against various therapeutic targets.
References
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5-Fluoronicotinamide Derivatives as HDAC6 Inhibitors for Treating Heart Diseases. ACS Medicinal Chemistry Letters. [Link]
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INHIBITION OF BACTERIA BY 5-FLUORONICOTINIC ACID AND OTHER ANALOGUES OF NICOTINIC ACID. PMC - NIH. [Link]
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The preparation of 5-fluoronicotinic acid and 5-fluoronicotinamide. PubMed. [Link]
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INHIBITION OF BACTERIA BY 5-FLUORONICOTINIC ACID AND OTHER ANALOGUES OF NICOTINIC ACID. ASM Journals. [Link]
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INHIBITION OF BACTERIA BY 5-FLUORONICOTINIC ACID AND OTHER ANALOGUES OF NICOTINIC ACID. Europe PMC. [Link]
-
The preparation of 5-fluoronicotinic acid and 5-fluoronicotinamide. Journal of Organic Chemistry. [Link]
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5-Fluoronicotinamide. PubChem. [Link]
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5-Fluoronicotinamide. NIST WebBook. [Link]
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5-FLUORONICOTINAMIDE. GSRS. [Link]
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- 3. 5-Fluoronicotinamide | 70-58-6 [chemicalbook.com]
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